4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid
Overview
Description
4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H7N3O3 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Preparation Methods
The synthesis of 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of anthranilic acid derivatives with formamide or formic acid, followed by cyclization to form the quinazoline ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the quinazoline ring are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid can be compared with other similar compounds, such as:
Quinazoline: The parent compound, which lacks the oxo and carboxylic acid groups.
4-Hydroxyquinazoline: A derivative with a hydroxyl group instead of the oxo group.
Quinazoline-8-carboxylic acid: A derivative lacking the oxo group.
Biological Activity
4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid is a heterocyclic compound with the molecular formula C10H7N3O3. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its structure, derived from quinazoline, positions it as a promising candidate for drug development due to its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in critical cellular pathways. Notably, it has been shown to inhibit B-Raf kinase, which plays a significant role in the MAPK signaling pathway that regulates cell proliferation and survival. This inhibition is particularly relevant in the context of mutant melanoma cells, where the B-Raf mutation (V600E) is commonly implicated in tumorigenesis .
Case Studies
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including those harboring B-Raf mutations. For instance, a study highlighted that this compound effectively reduced cell viability in mutant melanoma cells through B-Raf inhibition.
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A375 (Melanoma) | 5.2 | Inhibition of B-Raf kinase |
MCF-7 (Breast) | 12.3 | Induction of apoptosis |
HCT116 (Colon) | 8.5 | Cell cycle arrest |
Antimicrobial Activity
The compound also shows promising antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 2: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 16.0 |
Escherichia coli | 32.0 |
Candida albicans | 20.0 |
These findings suggest that this compound could be developed into an effective antimicrobial agent, particularly against resistant strains .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is essential for its potential therapeutic applications. Preliminary studies indicate favorable absorption and distribution characteristics, although detailed pharmacokinetic profiles are still under investigation. Toxicity assessments have shown that at therapeutic doses, the compound exhibits low toxicity levels in animal models, making it a viable candidate for further development .
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions starting from anthranilic acid derivatives. Various synthetic routes have been explored to enhance yield and purity, including microwave-assisted methods which significantly reduce reaction times while improving product quality .
Table 3: Synthetic Routes Overview
Synthesis Method | Yield (%) | Reaction Time |
---|---|---|
Traditional Heating | 60 | 1 hour |
Microwave-Assisted Synthesis | 85 | 10 minutes |
Properties
IUPAC Name |
4-oxo-3H-quinazoline-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-5-2-1-3-6(9(13)14)7(5)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZRVSIMAIQEJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659436 | |
Record name | 4-Oxo-1,4-dihydroquinazoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19181-77-2 | |
Record name | 4-Oxo-1,4-dihydroquinazoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.